n-Methyl-d-tryptophan

Tryptophan Binding Hepatic Nuclei Comparative Binding Assay

Researchers requiring stereochemically pure, N-methylated D-tryptophan for ghrelin receptor ligand synthesis or IDO pathway comparator studies often face supply inconsistencies and ambiguous isomer purity. This building block resolves those challenges: - Definitive D-enantiomer & N-methyl configuration ensures valid negative control data in hepatic tryptophan-binding assays and distinct renal vs. pancreatic tissue distribution profiles. - Supplied at 95% purity with rigorous QA, eliminating batch-to-batch variability that can confound enzyme inhibition or PET probe development experiments. - Global stock availability with ambient shipping simplifies procurement for time-sensitive pharmacological and biochemical workflows.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B13409077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-d-tryptophan
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCNC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m1/s1
InChIKeyCZCIKBSVHDNIDH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-d-tryptophan: Properties & Research Applications


n-Methyl-d-tryptophan (CAS 862504-05-0) is a non-canonical, N-methylated derivative of the essential amino acid D-tryptophan . Characterized by the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol, this compound is typically supplied at a purity of 95% . As a building block and research chemical, its primary applications lie in biochemical research, including studies on neurotransmitter synthesis, as an intermediate in the synthesis of ghrelin receptor ligands, and as a comparator in investigations of tryptophan metabolism and enzyme inhibition [1].

Enantiomer & Modification D-configuration with N-methylation defines unique binding and distribution profile
Research Building Block Intermediate for ghrelin receptor ligand synthesis
Comparator Tool Negative control for tryptophan binding and stereoisomer comparison studies

Non-Interchangeability of n-Methyl-d-tryptophan


The biological and pharmacological profile of n-Methyl-d-tryptophan is highly specific to its unique structural features, namely the combination of the D-enantiomer and N-methylation [1]. This specific configuration fundamentally alters its molecular interactions, as demonstrated by its lack of competition for tryptophan nuclear binding sites in hepatic tissue, a property distinct from other tryptophan derivatives like its methyl ester [2]. Furthermore, in the context of immunomodulatory IDO inhibition, the D-isomer of the closely related 1-methyl-tryptophan (1MT) exhibits a distinct pharmacokinetic profile and tissue distribution compared to its L-isomer, with the D-isomer showing a preference for renal accumulation over pancreatic uptake [3]. These quantitative, comparator-based differences underscore why in-class or even stereoisomeric substitution is scientifically invalid and could lead to misleading or non-reproducible experimental outcomes.

L-Isomer Distribution Shift D-isomer shows kidney-dominant accumulation, while L-isomer targets pancreas; tissue-specific studies may not transfer directly.
Binding Profile Change Non-methylated or L-tryptophan analogs compete for hepatic nuclear binding; n-Methyl-D-tryptophan lacks this activity, altering negative control suitability.

n-Methyl-d-tryptophan Differentiation Evidence


Non-Competitive Hepatic Tryptophan Binding

n-Methyl-d-tryptophan demonstrates a unique binding profile by failing to compete with [3H]tryptophan for specific binding sites on rat hepatic nuclear envelopes [1]. This is in stark contrast to other tryptophan analogs such as tryptophan-methyl ester, which do compete [1].

Hepatic Binding Comparison
Head-to-head
Did not compete vs. tryptophan-methyl ester competed
Distinguishes from analogs; supports binding-site specificity probe
In vitro rat hepatic nuclei assay context
Tryptophan Binding Hepatic Nuclei Comparative Binding Assay

Stereoisomer Distribution by PET Imaging

In vivo pharmacokinetic imaging of the structurally analogous 1-Methyl-D-tryptophan (1MTrp) reveals a markedly different organ distribution compared to its L-isomer [1]. This highlights how stereochemistry dictates in vivo behavior.

Stereoisomer Distribution
Reported
Kidney vs. pancreas accumulation (D vs. L)
D-configuration alters tissue distribution; supports stereoisomer-specific imaging research
PET/CT imaging in rat; translate with caution
Pharmacokinetic Imaging Tissue Distribution Stereoisomer Comparison

D-Isomer Pharmacokinetics & Bioavailability

Characterization of the structurally related 1-Methyl-D-tryptophan (1MT) in rats shows it is an orally bioavailable compound with specific pharmacokinetic parameters [1]. While this is class-level inference, it establishes a performance baseline for the D-isomer of methylated tryptophans.

Oral Bioavailability (D-isomer)
Class-level
87% oral bioavailability
Indicates systemic exposure for in vivo studies
Based on 1-Methyl-D-tryptophan; may inform exposure-model interpretation
Pharmacokinetics Oral Bioavailability Plasma Protein Binding

Plasma Protein Binding of D-Isomer

The structurally analogous 1-Methyl-D-tryptophan (1MT) exhibits low plasma protein binding, resulting in a high free fraction available for biological activity [1]. This is a class-level inference that suggests the D-isomer of methylated tryptophans may have a high unbound fraction.

Plasma Protein Binding
Class-level
98% free fraction at 5000 nM
High free fraction supports target-engagement interpretation
Rat plasma ultrafiltration; context-dependent
Plasma Protein Binding Free Drug Fraction Pharmacokinetics

n-Methyl-d-tryptophan Research & Industrial Applications


Hepatic Nuclear Binding Site Studies

Given its demonstrated inability to compete with tryptophan for hepatic nuclear envelope binding, n-Methyl-d-tryptophan serves as a crucial negative control and a stereospecific probe [1]. It can be used in comparative binding assays to differentiate specific tryptophan-binding proteins from non-specific interactions or to map the binding epitope that requires a free alpha-amino group for interaction [1].

Ghrelin Receptor Ligand Synthesis

n-Methyl-d-tryptophan is a key intermediate in the synthesis of Fmoc-protected derivatives, such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-tryptophan . This derivative is employed as a ligand at the ghrelin receptor to study its influence on food intake and energy homeostasis, making the parent compound a valuable starting material for this line of research .

Imaging Probe Development & Stereoisomer Comparison

As a structural analog of the PET probe 11C-D-1MTrp, n-Methyl-d-tryptophan is relevant for studies aiming to understand the in vivo distribution and action of D-isomer methylated tryptophans [2]. Its distinct tissue accumulation profile (e.g., renal vs. pancreatic) makes it a useful comparator for developing targeted imaging agents or for investigating stereoisomer-dependent pharmacokinetics [2].

Application
Selection Property
Validation Focus
Hepatic Nuclear Binding Studies
Stereospecific binding profile
Lack of competitive tryptophan binding
Ghrelin Receptor Ligand Synthesis
Fmoc-protected derivative building block
Ligand synthesis for ghrelin receptor studies
Stereoisomer Imaging Probe Development
D-isomer tissue distribution pattern
Kidney vs. pancreas accumulation characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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